

JNJ-42153605: A Technical Guide to its mGluR2 Positive Allosteric Modulator Activity

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a Class C G-protein coupled receptor (GPCR), mGluR2 plays a crucial role in regulating synaptic transmission and neuronal excitability. Its activation, primarily through coupling with Gai/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[3][4] This mechanism has positioned mGluR2 as a promising therapeutic target for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of **JNJ-42153605**, detailing its potent PAM activity, pharmacokinetic profile, and functional effects in established preclinical models.

Introduction to mGluR2 and Positive Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic autoreceptor that, upon activation by glutamate, inhibits further glutamate release.[5] This negative feedback mechanism is critical for maintaining synaptic homeostasis. Positive allosteric modulators (PAMs) of mGluR2 do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic

strategy compared to direct agonists, potentially reducing the risk of receptor desensitization and off-target effects.

In Vitro Pharmacology of JNJ-42153605

Potency and Efficacy

JNJ-42153605 demonstrates potent positive allosteric modulation of the human mGluR2 receptor. Its activity has been characterized using various in vitro assays, with the [35S]GTPyS binding assay being a key method to determine its functional potency.

Table 1: In Vitro Potency of **JNJ-42153605**

| Parameter | Value | Cell Line | Assay | Reference |
|-----------|-------|-----------------------------------|--------------------------|-----------|
| EC50 | 17 nM | CHO cells expressing human mGluR2 | [35S]GTPyS binding assay | [6] |

Selectivity Profile

JNJ-42153605 exhibits high selectivity for the mGluR2 receptor. Screening against a panel of other receptors and ion channels has confirmed its specific mode of action.

Table 2: Selectivity Profile of **JNJ-42153605**

| Target | Activity | Concentration | Assay | Reference |
|-----------------------|---------------------------------------|---------------|-------------------------------|-----------|
| Other mGluR subtypes | No agonist or antagonist activity | Up to 30 µM | Not specified | [2] |
| CEREP panel receptors | No or negligible affinity or activity | Not specified | Radioligand binding assays | [2] |
| hERG Channel | Low potential for inhibition | Not specified | Patch-clamp electrophysiology | [1] |

In Vivo Pharmacology of JNJ-42153605

Pharmacokinetic Profile

JNJ-42153605 displays an acceptable pharmacokinetic profile in preclinical species, demonstrating its potential for in vivo efficacy.

Table 3: Pharmacokinetic Parameters of JNJ-42153605 in Rats and Dogs

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Clearance (L/h/kg) | Vd (L/kg) | t1/2 (h) | Reference |
|---------|-------|---------------|---------------|---------------|---------------------|--------------------|---------------|---------------|--|
| Rat | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] [8] [9] |
| Dog | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] [8] [9] |

Note: Specific quantitative pharmacokinetic data for JNJ-42153605 was not available in the searched literature. The table is presented as a template for such data.

In Vivo Efficacy Models

JNJ-42153605 has demonstrated central nervous system activity in rodent models relevant to psychiatric disorders.

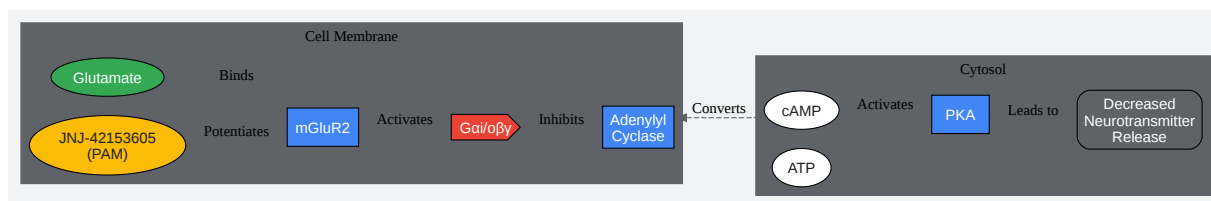
Table 4: In Vivo Efficacy of JNJ-42153605

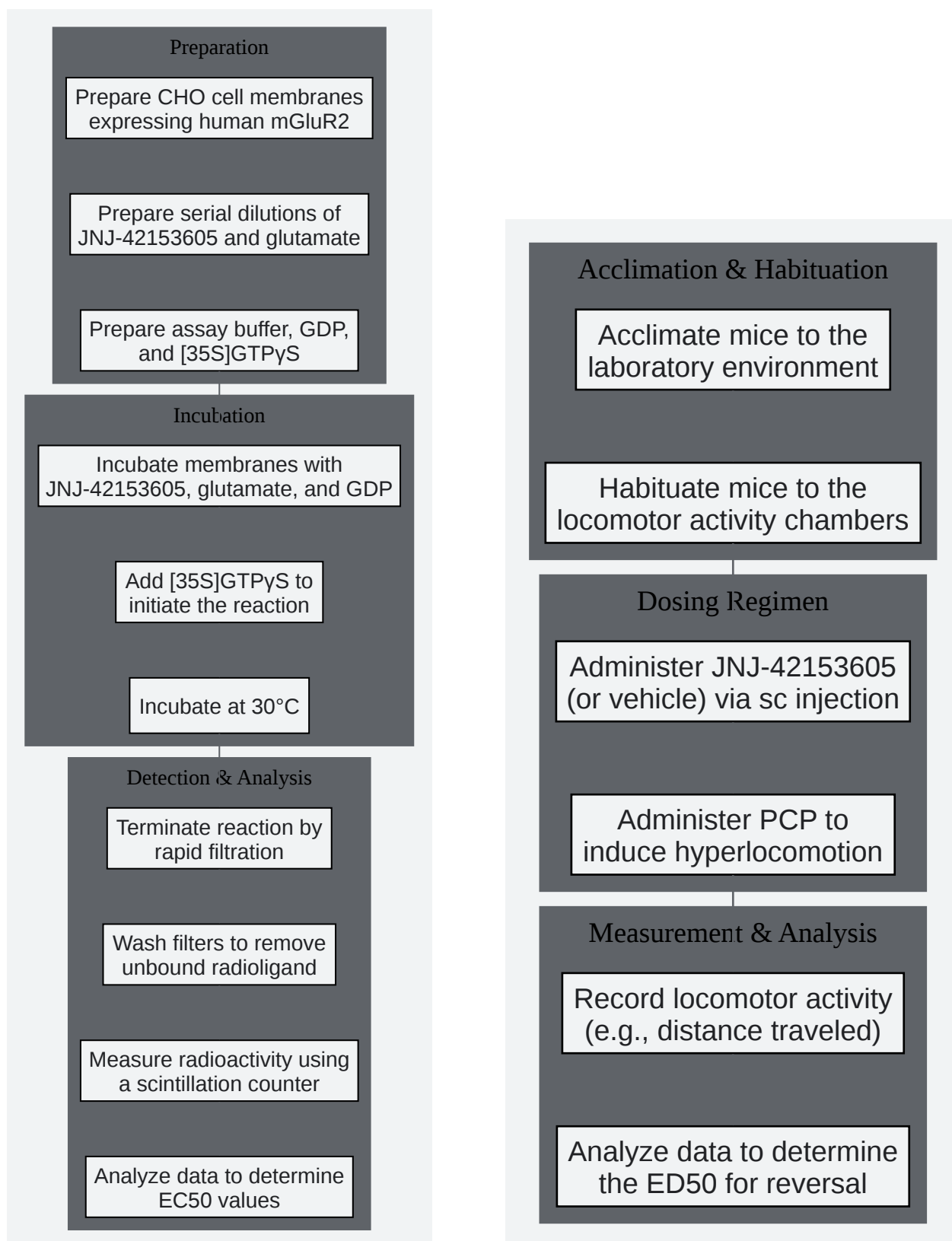
| Model | Species | Route | Dose | Effect | Reference |
|---|---------|-------|------------------|--|---|
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | sc | ED50 = 5.4 mg/kg | Reversal of hyperlocomotion | [1] [6] |
| Sleep-Wake EEG | Rat | po | 3 mg/kg | Inhibition of REM sleep | [1] |
| Rotarod Test | Rat | po | 20 mg/kg | Small, transient effect on performance | [10] |

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate, potentiated by a PAM like **JNJ-42153605**, initiates a Gai/o-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.





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References

- 1. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacokinetics of L/105, a new rifamycin, in rats and dogs, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]
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